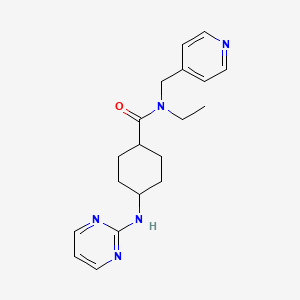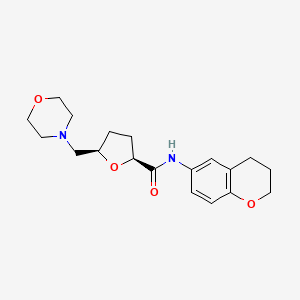![molecular formula C18H22N4O2 B7346131 [(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone is not fully understood. However, it has been proposed that it acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) receptor. This leads to an increase in the inhibitory neurotransmitter GABA, resulting in the suppression of neuronal excitability and the reduction of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models of various diseases. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Future Directions
There are several future directions for the study of [(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone. One direction is to further investigate its mechanism of action to better understand its biochemical and physiological effects. Another direction is to study its potential use in the treatment of other diseases, such as depression and anxiety. Additionally, more studies are needed to determine its potential side effects and long-term safety. Finally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. In the one-pot synthesis method, the reaction between 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and 3-bromo-2-methylpropionaldehyde is carried out in the presence of a base and a solvent. In the multi-step synthesis method, the synthesis is carried out in several steps, starting with the synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, followed by the synthesis of 3-bromo-2-methylpropionaldehyde, and finally, the reaction between the two compounds.
Scientific Research Applications
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and depression.
properties
IUPAC Name |
[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(15-8-11-24-12-15)22-9-6-14(7-10-22)17-19-16(20-21-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20,21)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUKXGHISMSERT-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NN2)C3=CC=CC=C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1C(=O)N2CCC(CC2)C3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]quinolin-2-one](/img/structure/B7346051.png)
![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![5-[(2S)-1-[(5-methylsulfonylfuran-2-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346065.png)
![(3R,4S)-1-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346069.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)
![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
